molecular formula C23H25N5O3 B12178168 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B12178168
M. Wt: 419.5 g/mol
InChI Key: ZHYNQBAYEMFEQS-UHFFFAOYSA-N
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Description

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through a Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine . The final step involves coupling the indole-piperazine intermediate with a pyridine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the pyridine group can contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Shares the indole moiety but lacks the piperazine and pyridine groups.

    Piperazine derivatives: Contain the piperazine ring but differ in the attached functional groups.

    Pyridine derivatives: Feature the pyridine ring but have different substituents.

Uniqueness

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide is unique due to its combination of the indole, piperazine, and pyridine moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C23H25N5O3/c29-21(26-15-17-4-3-9-24-14-17)7-8-22(30)27-10-12-28(13-11-27)23(31)19-16-25-20-6-2-1-5-18(19)20/h1-6,9,14,16,25H,7-8,10-13,15H2,(H,26,29)

InChI Key

ZHYNQBAYEMFEQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NCC2=CN=CC=C2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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